
(2S)-1-(3-methoxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(3-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a propanol chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of (2S)-1-(3-methoxyphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2S)-1-(3-methoxyphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of (2S)-1-(3-methoxyphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (2S)-1-(3-methoxyphenyl)propan-2-one.
Reduction: (2S)-1-(3-methoxyphenyl)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(3-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of (2S)-1-(3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact mechanism depends on the specific application and the target molecule involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-(4-methoxyphenyl)propan-2-ol: Similar structure with the methoxy group at the para position.
(2S)-1-(3-hydroxyphenyl)propan-2-ol: Similar structure with a hydroxy group instead of a methoxy group.
(2S)-1-(3-methoxyphenyl)butan-2-ol: Similar structure with an additional carbon in the propanol chain.
Uniqueness
(2S)-1-(3-methoxyphenyl)propan-2-ol is unique due to its specific spatial arrangement and the presence of the methoxy group at the meta position, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(2S)-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
JNKFBLWILRREOG-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=CC=C1)OC)O |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


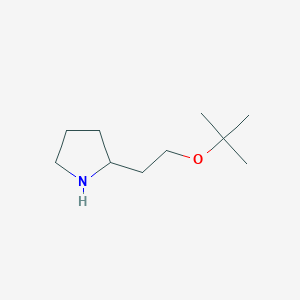
![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
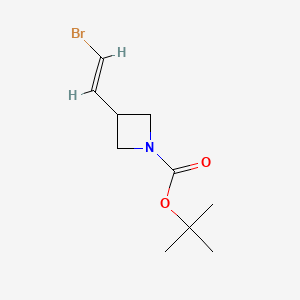
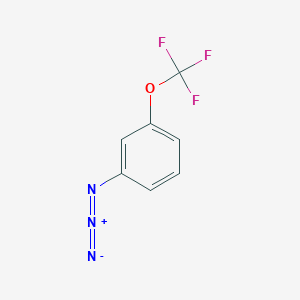
![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)

![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
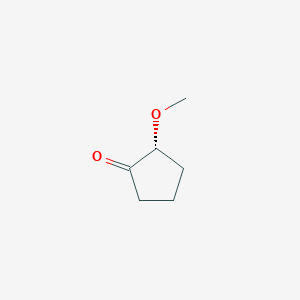
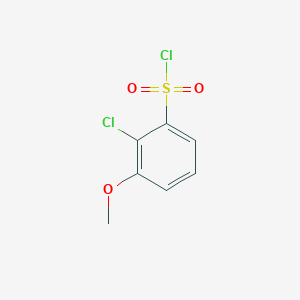
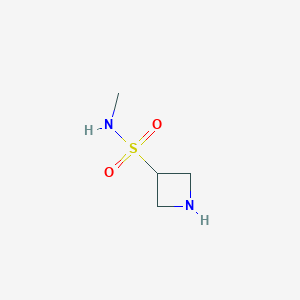
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)

